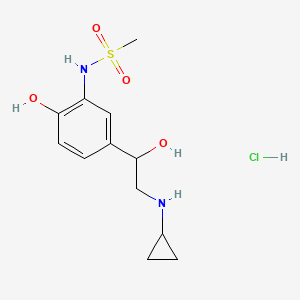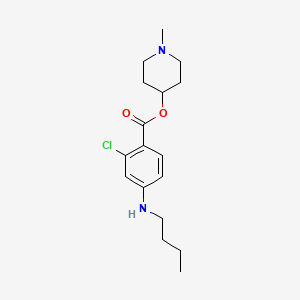
Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a piperidyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester typically involves the esterification of benzoic acid derivatives with piperidyl compounds. One common method involves the reaction of 4-(butylamino)-2-chlorobenzoic acid with 1-methyl-4-piperidyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-4-piperidinyl ester
- 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine
Uniqueness
Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylamino and chloro substituents, along with the piperidyl ester moiety, make it a versatile compound for various applications.
Propiedades
Número CAS |
4846-77-9 |
|---|---|
Fórmula molecular |
C17H25ClN2O2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 4-(butylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-4-9-19-13-5-6-15(16(18)12-13)17(21)22-14-7-10-20(2)11-8-14/h5-6,12,14,19H,3-4,7-11H2,1-2H3 |
Clave InChI |
WROMRZIXHGGSBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=C(C=C1)C(=O)OC2CCN(CC2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


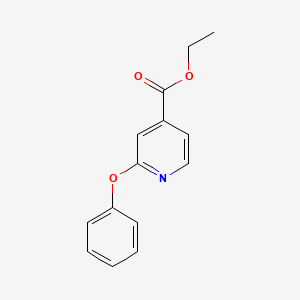
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)



![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
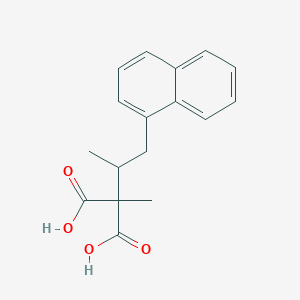
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
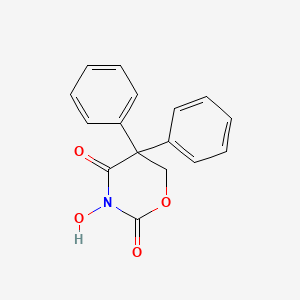
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

